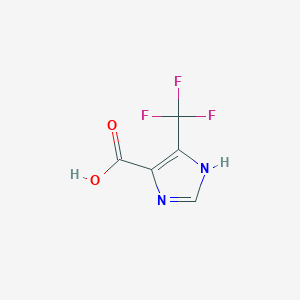

5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

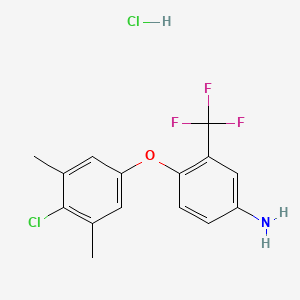

Trifluoromethylated compounds are widely used in various fields such as pharmaceuticals, agrochemicals, and functional materials . The trifluoromethyl group (-CF3) is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves various methods such as photo-initiation, enzyme-initiation, redox-initiation, and ultrasound-initiation . A preparation process of 3-bromine-5-trifluoro methyl aniline, an intermediate used for novel anticancer medicine, has been reported .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is often determined using techniques like NMR spectroscopy . The structure is subject to Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .

Chemical Reactions Analysis

Trifluoromethylated compounds undergo various chemical reactions. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Physical And Chemical Properties Analysis

Trifluoromethylated compounds exhibit unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the characteristics of the pyridine moiety . The presence of two CF3 groups increases the population of the gauche conformers by a substituent electronic effect .

Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibition

- 4-Trifluoromethylimidazoles as Xanthine Oxidase Inhibitors : The study by Baldwin et al. (1975) discusses the synthesis of 2-substituted 4-trifluoromethylimidazoles, highlighting their potential as xanthine oxidase inhibitors. This enzyme is a target for treating gout, a form of arthritis caused by excess uric acid. The trifluoromethylimidazoles, through basic hydrolysis, provide a method for synthesizing imidazole-4-carboxylic acids, suggesting the role of "5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid" in this context (Baldwin et al., 1975).

Angiotensin II Receptor Antagonism

- Synthesis and Biological Activities of Imidazole-5-Carboxylic Acids : Yanagisawa et al. (1996) synthesized a series of imidazole-5-carboxylic acids with various substituents, showing antagonistic activities to the angiotensin II receptor. These compounds could influence blood pressure regulation and have implications in treating hypertension (Yanagisawa et al., 1996).

Synthesis and Mechanism Studies

- Synthesis of 6‐Amidino‐2‐oxopurine : Dias et al. (2007) explored the transformation of N-aryl- or N-alkyl-5-amino-4-(cyanoformimidoyl)-1H-imidazoles to 6-amidino-2-oxopurines. This study offers insights into the chemical reactions and mechanisms involving imidazole derivatives, which could be relevant for understanding the reactions involving "5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid" (Dias et al., 2007).

Process Intensification in Chemical Synthesis

- Flow Synthesis of 1H-4-Substituted Imidazoles : Carneiro et al. (2015) presented a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, highlighting the intensification of chemical reactions in continuous flow reactors. This research could have implications for the efficient and environmentally friendly production of compounds like "5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid" (Carneiro et al., 2015).

Mannich Reaction Involvement

- Carboxyimidazoles in the Mannich Reaction : Belyaev and Mokrushin (1989) explored the aminomethylation of imidazole-4-carboxylic and imidazole-4,5-dicarboxylic acids. The study's findings on the reaction of imidazole carboxylic acids in the Mannich reaction could be extrapolated to the behavior of "5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid" (Belyaev & Mokrushin, 1989).

Potential in Biomimetic Studies

- Fluorinated Imidazoles as Probes in Biomimetic Studies : Collman et al. (2000) synthesized a series of fluorinated imidazole carboxylic acids for use as probes in biomimetic studies, specifically focusing on their potential in physicochemical studies involving metal coordination environments. This suggests the potential use of "5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid" in similar applications (Collman et al., 2000).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)9-1-10-3/h1H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYBSERVIMALSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669085 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |

CAS RN |

840490-23-5 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

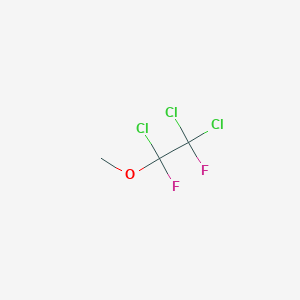

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)

![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)

![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)